molecular formula C6H4F6N4 B14685428 N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 29181-68-8

N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No.: B14685428
CAS No.: 29181-68-8
M. Wt: 246.11 g/mol
InChI Key: KDHFKEPVQZXFQO-UHFFFAOYSA-N
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Description

N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two trifluoromethyl groups and a methyl group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the reaction of 4,6-bis(trifluoromethyl)-1,3,5-triazine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazine ring.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, altering the oxidation state of the nitrogen atoms or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups attached to the triazine ring.

Scientific Research Applications

N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-1,3,5-triazine: Another triazine derivative with different substituents.

    2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: A compound with three trifluoromethyl groups.

    N-methyl-1,3,5-triazine-2,4,6-triamine: A related compound with different functional groups.

Uniqueness

N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine is unique due to the presence of both methyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl groups can enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.

Properties

CAS No.

29181-68-8

Molecular Formula

C6H4F6N4

Molecular Weight

246.11 g/mol

IUPAC Name

N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C6H4F6N4/c1-13-4-15-2(5(7,8)9)14-3(16-4)6(10,11)12/h1H3,(H,13,14,15,16)

InChI Key

KDHFKEPVQZXFQO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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